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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mechanisms and protocols for

etching silicon nitride (Si₃N₄) using trifluoromethane (CHF₃) plasma. This process is critical in

various microfabrication applications, including the manufacturing of semiconductor devices

and microelectromechanical systems (MEMS).

Introduction to CHF₃ Plasma Etching of Silicon
Nitride
Plasma etching is a cornerstone of modern microfabrication, enabling the precise and

anisotropic removal of material. For silicon nitride, hydrofluorocarbon plasmas, particularly

those generated from trifluoromethane (CHF₃), are widely used. The etching process in a

CHF₃ plasma is a complex interplay of chemical reactions and physical bombardment by ions,

leading to the formation of volatile products. A key aspect of CHF₃ plasma etching is the

simultaneous deposition of a fluorocarbon polymer film on the surfaces, which plays a crucial

role in achieving high etch selectivity between different materials, such as Si₃N₄, silicon dioxide

(SiO₂), and silicon (Si).[1]

The presence of hydrogen in the CHF₃ plasma is critical for the effective etching of Si₃N₄.

Hydrogen reacts with the nitrogen in the silicon nitride film to form volatile species like

hydrogen cyanide (HCN) and ammonia (NH₃), thereby promoting the etching process.[2][3][4]
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Plasma Etching Mechanism
The etching of silicon nitride in a CHF₃ plasma involves several key steps, from the generation

of reactive species in the plasma to their interaction with the Si₃N₄ surface and the subsequent

removal of reaction byproducts.

Generation of Reactive Species
In the plasma, the CHF₃ gas dissociates into various reactive species, including fluorine

radicals (F), CFₓ radicals (e.g., CF₂, CF₃), and various ions (e.g., CHF₂⁺, CF₃⁺).[5][6] The

addition of other gases, such as oxygen (O₂) or argon (Ar), can further influence the plasma

chemistry. For instance, O₂ can react with fluorocarbon radicals, reducing polymer deposition

and increasing the concentration of F radicals.[5]

Surface Reactions and Etching Process
The etching of Si₃N₄ is a synergistic process involving both chemical reactions and physical ion

bombardment.

Fluorocarbon Polymer Formation: CFₓ radicals contribute to the formation of a thin

fluorocarbon (CₓFᵧ) polymer layer on all surfaces exposed to the plasma. The thickness and

composition of this layer are critical in controlling the etch selectivity.[1][7]

Ion Bombardment: Energetic ions from the plasma strike the surface, providing the

necessary energy to break Si-N bonds and enhance the reaction between the surface atoms

and the reactive species.[8]

Chemical Etching: Fluorine radicals react with silicon to form volatile silicon tetrafluoride

(SiF₄).

Role of Hydrogen: Hydrogen plays a crucial role in removing nitrogen from the Si₃N₄ film. It

reacts with nitrogen to form volatile compounds like HCN.[2][3][4] This is a key reason why

hydrofluorocarbon plasmas are effective for etching silicon nitride.

The overall simplified reaction can be envisioned as the fluorination of silicon and the

hydrogenation of nitrogen, leading to volatile products.
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Role of Additive Gases
Oxygen (O₂): The addition of O₂ to the CHF₃ plasma can increase the etch rate of Si₃N₄ by

reacting with the fluorocarbon polymer, thus reducing its thickness and allowing more

reactive species to reach the surface. However, excessive O₂ can decrease the selectivity to

silicon.[5]

Carbon Dioxide (CO₂): Adding CO₂ can also inhibit the formation of the polymer layer while

maintaining high selectivity of Si₃N₄ over Si.[5]

Quantitative Data
The following table summarizes typical etch rates and selectivities obtained during CHF₃

plasma etching of silicon nitride under various conditions as reported in the literature.

Gas
Mixture

Power
(W)

Pressure
(mTorr)

Si₃N₄
Etch Rate
(nm/min)

Selectivit
y
(Si₃N₄:Si)

Selectivit
y
(Si₃N₄:Si
O₂)

Referenc
e

CHF₃ 150 50 60 - - [9]

CHF₃ +

9.1% CO₂
- 30 ~40 10:1 - [5]

CHF₃/Ar - - 65 - - [10]

CHF₃/O₂ 150 50 60 - - [9]

CH₃F/O₂ 300 10
Peaks near

50% O₂
- - [11]

CH₃F/CO₂ 300 10
Peaks near

73% CO₂
- - [11]

Note: Etch rates and selectivities are highly dependent on the specific reactor geometry and

process parameters.
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This section provides a generalized protocol for the plasma etching of silicon nitride using a

reactive ion etching (RIE) system with a CHF₃-based plasma.

Materials and Equipment
Substrate: Silicon wafer with a deposited silicon nitride film.

Masking Material: Photoresist or a hard mask (e.g., chromium).

Gases: Trifluoromethane (CHF₃), Oxygen (O₂), Argon (Ar).

Equipment:

Reactive Ion Etching (RIE) system with a 13.56 MHz RF power supply.

Vacuum pump system.

Mass flow controllers for gas delivery.

Pressure gauge.

Substrate holder with temperature control.

Film thickness measurement tool (e.g., ellipsometer or profilometer).

Experimental Procedure
Sample Preparation:

Clean the silicon nitride substrate to remove any organic or particulate contamination.

Apply and pattern the masking material (photoresist) using standard photolithography

techniques to define the areas to be etched.

System Preparation:

Vent the RIE chamber and load the prepared substrate onto the substrate holder.
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Pump down the chamber to a base pressure typically in the range of 10⁻⁵ to 10⁻⁶ Torr to

ensure a clean processing environment.

Etching Process:

Introduce the process gases (e.g., CHF₃ and O₂) into the chamber at the desired flow

rates using the mass flow controllers. A typical starting point could be 100 sccm of CHF₃

and 4 sccm of O₂.[9]

Allow the chamber pressure to stabilize at the desired setpoint, for example, 50 mTorr.[9]

Apply RF power to the electrode to ignite the plasma. A typical power setting is 150 W.[9]

Maintain the plasma for the predetermined etch time to achieve the desired etch depth.

The etch time should be kept below 10 minutes to avoid thermal issues and resist burning.

[9]

During the etch process, monitor the plasma stability and process parameters.

Post-Etch Processing:

Turn off the RF power and the gas flows.

Pump the chamber back down to the base pressure.

Vent the chamber and carefully remove the etched substrate.

Characterization:

Remove the remaining photoresist using a suitable solvent or oxygen plasma ashing.

Measure the etch depth and profile using a profilometer or a scanning electron microscope

(SEM).

Measure the remaining silicon nitride film thickness using an ellipsometer.

Calculate the etch rate by dividing the etch depth by the etch time.
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Visualizations
The following diagrams illustrate the key aspects of the trifluoromethane plasma etching

process for silicon nitride.
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Caption: CHF₃ Plasma Etching Mechanism on Silicon Nitride.
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Caption: Experimental Workflow for Si₃N₄ Plasma Etching.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1200692?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1200692?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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